molecular formula C6H8O4 B3424850 3-Methylglutaconic acid CAS No. 372-42-9

3-Methylglutaconic acid

Cat. No.: B3424850
CAS No.: 372-42-9
M. Wt: 144.12 g/mol
InChI Key: WKRBKYFIJPGYQC-DUXPYHPUSA-N
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Description

3-Methylglutaconic acid (3-MGA) is a methyl-branched fatty acid . It is an intermediate in the leucine degradative pathway as well as the mevalonate shunt, a pathway that links isoprenoid metabolism with mitochondrial acetyl-CoA metabolism . 3-Methylglutaconyl-CoA hydratase is involved in the metabolism process of 3-MGA . 3-MGA accumulates in patients with a deficiency of this enzyme and a large amount of 3-MGA appears in urine .


Synthesis Analysis

3-MGA is synthesized in five steps from acetyl CoA via a novel reaction sequence . This synthesis provides a metabolic rationale for the connection between 3-MGA aciduria and compromised mitochondrial energy metabolism .


Molecular Structure Analysis

The metabolic precursor of 3-MGA is trans-3MGC CoA, an intermediate in the leucine catabolism pathway . Gas chromatography-mass spectrometry (GC-MS) analysis of commercially available trans-3MGC acid yielded a mixture of cis and trans isomers .


Chemical Reactions Analysis

3-MGA arises from thioester cleavage of 3-methylglutaconyl CoA (3MG CoA), an intermediate in leucine catabolism . Non-enzymatic isomerization of trans-3MGC CoA drives AUH-dependent HMG CoA dehydration and explains the occurrence of cis-3MGA acid in urine of subjects with 3MGA aciduria .


Physical and Chemical Properties Analysis

3-MGA has a molecular formula of C6H8O4 and a molecular weight of 144.12 g/mol . Its IUPAC name is (E)-3-methylpent-2-enedioic acid . The density of 3-MGA is 1.3±0.1 g/cm3 .

Scientific Research Applications

Overview and Statin Safety

Statins, known for their lipid-lowering effects and cardiovascular benefits, have been extensively studied for their safety and efficacy. The research assesses statins, including their potential adverse effects on various organ systems. This comprehensive review highlights the importance of understanding statin safety to optimize their use in clinical practice, given their widespread application for managing hypercholesterolemia and reducing cardiovascular risks (Bays, 2006).

Statins in Pre-diabetes and Type 2 Diabetes

Another study explores the role of selected statins in managing pre-diabetes and type 2 diabetes. It evaluates the comparative safety and efficacy of these statins, highlighting their potential in managing diabetes-related complications and their safety concerns. This research underscores the significance of statins beyond their lipid-lowering capacity, suggesting their utility in a broader spectrum of metabolic disorders (Barre & Mizier-Barre, 2021).

Epigenetic Modifications and Environmental Chemicals

The interaction between environmental chemicals and epigenetic modifications is a growing area of research, with significant implications for understanding the mechanisms through which these chemicals contribute to disease. A review by Baccarelli and Bollati (2009) highlights how various environmental chemicals, including metals and air pollutants, can alter epigenetic marks, potentially mediating toxicity and contributing to disease pathogenesis. This research area is crucial for developing strategies to mitigate the health impacts of environmental exposures.

Statins and Myotoxicity

The comprehensive review on statins and myotoxicity delves into the adverse reactions involving skeletal muscle, occasionally necessitating drug discontinuation. It emphasizes the importance of recognizing and accurately diagnosing these reactions to prevent further muscular damage. This review provides insight into the pharmacokinetic aspects and potential drug-drug interactions that could increase the risk of myotoxicity, highlighting the need for careful management of statin therapy in clinical practice (Ucar, Mjörndal, & Dahlqvist, 2000).

Pleiotropic Effects of Statins

Statins are recognized not only for their cholesterol-lowering effects but also for their pleiotropic properties, which may contribute to their cardiovascular benefits. This review summarises recent findings on the pleiotropic effects of statins, including their impact on endothelial function, inflammatory responses, and thrombotic processes. It underscores the potential of statins to offer protective effects in the central nervous system and their role in treating various diseases beyond hypercholesterolemia, reinforcing the diverse therapeutic potential of statins (Schmeer, Kretz, & Isenmann, 2006).

Safety and Hazards

3-MGA may be harmful if swallowed and causes skin and eye irritation . It is advised to avoid contact with skin and eyes, and formation of dust and aerosols .

Biochemical Analysis

Biochemical Properties

3-Methylglutaconic acid is involved in the leucine degradation pathway . In this pathway, carboxylation of 3-methylcrotonyl CoA leads to the formation of 3-methylglutaconyl CoA . This metabolite is then converted to 3-hydroxy-3-methylglutaryl CoA (HMG CoA) by the enzyme 3-methylglutaconyl-CoA hydratase . In primary 3-methylglutaconic aciduria, mutations in the hydratase are directly responsible for the accumulation of this compound .

Cellular Effects

This compound is associated with several metabolic disorders that impair the body’s ability to make energy in the mitochondria . As a result of this impairment, this compound and 3-methylglutaric acid build up and can be detected in the urine . This buildup can lead to general metabolic acidosis, which can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various enzymes and biomolecules. For instance, in the leucine degradation pathway, it interacts with the enzyme 3-methylglutaconyl-CoA hydratase . Mutations in this enzyme can lead to the accumulation of this compound, affecting gene expression and enzyme activity .

Metabolic Pathways

This compound is involved in the leucine degradation pathway . It is formed during the carboxylation of 3-methylcrotonyl CoA to 3-methylglutaconyl CoA . This metabolite is then converted to 3-hydroxy-3-methylglutaryl CoA (HMG CoA) by the enzyme 3-methylglutaconyl-CoA hydratase .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely determined by its role in the leucine degradation pathway

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, given its role in the mitochondrial leucine catabolism pathway

Properties

IUPAC Name

(E)-3-methylpent-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRBKYFIJPGYQC-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methylglutaconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000522
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

372-42-9, 15649-56-6, 5746-90-7
Record name (2E)-3-Methyl-2-pentenedioic acid
Source CAS Common Chemistry
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Record name 372-42-9
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Record name 3-METHYLGLUTACONIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name 3-Methylglutaconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000522
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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